molecular formula C8H18N2O4S2 B111441 N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide CAS No. 122833-58-3

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Cat. No. B111441
CAS RN: 122833-58-3
M. Wt: 270.4 g/mol
InChI Key: JUWLQVLCYRNWSV-HTQZYQBOSA-N
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Description

“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a N,N’-dimethylated derivative of enantiopure 1,2-diaminocyclohexane .


Synthesis Analysis

This compound can be formed during the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol . It has also been used in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction .


Molecular Structure Analysis

The molecular formula of “(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is C8H18N2 .


Chemical Reactions Analysis

The structure of a chiral (1R,2R)-N,N’-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye was found to be in the enol-imine tautomer, stabilized by two intramolecular O–H···N hydrogen bonds .


Physical And Chemical Properties Analysis

“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a solid at 20°C . It has a melting point of 43.0 to 47.0 °C and a specific rotation of -138 to -148 deg (C=4, CHCl3) .

Scientific Research Applications

Asymmetric Organocatalysis

This compound serves as a scaffold for developing bifunctional, noncovalent organocatalysts. These catalysts are crucial in asymmetric synthesis, which is essential for creating compounds with specific chirality. Chiral compounds are widely used in pharmaceuticals to ensure the desired therapeutic effect. The use of this compound in organocatalysis can lead to the synthesis of enantiomerically pure substances, which are vital in drug development .

Safety and Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLQVLCYRNWSV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453148
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

CAS RN

122833-58-3
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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